molecular formula C22H23NO3 B5079806 8-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]quinoline

8-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]quinoline

Cat. No.: B5079806
M. Wt: 349.4 g/mol
InChI Key: ZPBXUBRKTFJYMQ-XVNBXDOJSA-N
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Description

8-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a propoxy linkage to a methoxyphenyl group, which is further substituted with a prop-1-enyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

The next step involves the introduction of the propoxy linkage. This can be achieved through a nucleophilic substitution reaction where the quinoline is reacted with 3-bromopropanol in the presence of a base like potassium carbonate.

Finally, the methoxyphenyl group is introduced via an etherification reaction. This involves reacting the intermediate with 2-methoxy-4-[(E)-prop-1-enyl]phenol in the presence of a suitable catalyst like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

8-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The prop-1-enyl group can be reduced to a propyl group using hydrogenation reactions.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

8-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its quinoline core, which is known for its pharmacological activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]quinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial drug with additional functional groups.

Uniqueness

8-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and prop-1-enyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for further research and development.

Properties

IUPAC Name

8-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-3-7-17-11-12-19(21(16-17)24-2)25-14-6-15-26-20-10-4-8-18-9-5-13-23-22(18)20/h3-5,7-13,16H,6,14-15H2,1-2H3/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBXUBRKTFJYMQ-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCOC2=CC=CC3=C2N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCOC2=CC=CC3=C2N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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